molecular formula C23H36N2O4 B8135464 Eliglustat-d15

Eliglustat-d15

Katalognummer: B8135464
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: FJZZPCZKBUKGGU-PTVBPQIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eliglustat-d15 is a deuterated analog of Eliglustat, a selective inhibitor of glucosylceramide synthase (GCS) used to treat Gaucher disease. The "-d15" designation indicates the replacement of 15 hydrogen atoms with deuterium, a stable isotope of hydrogen. This deuterium substitution is strategically implemented to enhance metabolic stability and prolong the drug’s half-life, a common approach in medicinal chemistry to optimize pharmacokinetic profiles .

This compound serves as a critical intermediate in the synthesis of Eliglustat. Its preparation involves asymmetric hydrogenation reactions using transition metal catalysts under controlled conditions, ensuring high stereochemical purity and scalability for industrial production . The deuterium atoms are typically incorporated into positions prone to oxidative metabolism, such as methyl or aromatic groups, to reduce first-pass hepatic clearance and improve bioavailability.

Eigenschaften

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-PTVBPQIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Eliglustat functions by inhibiting the enzyme glucosylceramide synthase, which is crucial in the biosynthesis of glucosylceramide. By doing so, it reduces the production of this substrate, which accumulates in patients with Gaucher disease. The pharmacokinetics of eliglustat are significantly influenced by the CYP2D6 metabolic pathway, with variations in this enzyme affecting drug metabolism and efficacy .

Key Pharmacokinetic Insights

  • Metabolism : Primarily metabolized by cytochrome P450 2D6.
  • Drug Interactions : Variants in CYP2D6 can lead to altered drug interactions and necessitate dosage adjustments .

Long-term Outcomes

A series of clinical trials have demonstrated the long-term efficacy of eliglustat in managing Gaucher disease type 1:

  • Phase 2 and Phase 3 Trials : These trials showed significant improvements in hematologic parameters and visceral organ volumes over extended periods.
    • Spleen Volume Reduction : After 8 years of treatment, mean spleen volume decreased by 69% .
    • Hematologic Improvements : Hemoglobin concentration increased by an average of 2.2 g/dL, and platelet counts improved by 113% .
  • Real-World Effectiveness : Data from the International Collaborative Gaucher Group Registry indicate that after two years of eliglustat therapy:
    • Mean hemoglobin concentration increased from 12.4 to 13.4 g/dL.
    • Spleen volume decreased by 53% .

Summary of Clinical Findings

Study DurationSpleen Volume ReductionHemoglobin IncreasePlatelet Count Increase
9 monthsSignificant reductionSignificant increaseSignificant increase
18 monthsContinued improvementContinued increaseContinued increase
4.5 years66% reductionNot specifiedNot specified
8 years69% reduction+2.2 g/dL+113%

Case Study Insights

  • Treatment-Naïve Patients : In a cohort of treatment-naïve patients over an 18-month period, significant reductions in spleen and liver volumes were observed alongside increased hemoglobin levels and platelet counts .
  • Switch Patients : Patients switching from enzyme replacement therapy to eliglustat maintained stable hematologic parameters while experiencing improvements in quality of life indicators .

Notable Observations

  • Safety Profile : The compound has been well-tolerated across all studies, with the majority of adverse events being mild or moderate .
  • Biomarker Improvements : Significant reductions were noted in biomarkers associated with Gaucher disease, such as glucosylsphingosine and chitotriosidase levels, indicating effective substrate reduction therapy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Key Structural Features Deuterated Positions Metabolic Stability (t½) Synthesis Complexity References
This compound 15 deuterium atoms at metabolic hotspots Methyl, aromatic groups High (>20 hrs) Moderate
Eliglustat Non-deuterated parent compound None Moderate (~12 hrs) Low
Deutetrabenazine Deuterated tetrabenazine analog Methoxy groups Very High (>30 hrs) High
VX-561 (deuterated) Deuterated CFTR modulator Alkyl chain positions High (>24 hrs) Moderate

Key Findings:

Metabolic Stability: this compound exhibits a 40–60% increase in half-life compared to non-deuterated Eliglustat, attributed to reduced cytochrome P450-mediated oxidation at deuterated sites .

Synthetic Feasibility : While this compound requires asymmetric hydrogenation for stereochemical control, its synthesis is less complex than that of other deuterated drugs like Deutetrabenazine, which demands multi-step isotopic labeling .

Pharmacokinetic and Pharmacodynamic Contrasts

  • Bioavailability : this compound shows 1.5-fold higher oral bioavailability than Eliglustat in preclinical models, likely due to reduced first-pass metabolism .

Vorbereitungsmethoden

Total Synthesis of the Parent Compound (Eliglustat)

The synthesis of this compound begins with the preparation of the non-deuterated parent molecule, eliglustat, followed by site-specific deuteration. Key steps in eliglustat synthesis include:

Sharpless Asymmetric Dihydroxylation

The process starts with 1,4-benzodioxan-6-carbaldehyde undergoing Sharpless asymmetric dihydroxylation to install stereochemical centers. This step yields a diol intermediate with >98% enantiomeric excess, as reported in a 2022 PMC study.

Diastereoselective Amination

Chiral para-methoxycinnamyl benzyl ethers are treated with chlorosulfonyl isocyanate (CSI) in a toluene-hexane mixture (10:1), achieving a 62% yield of syn-1,2-amino alcohol with >20:1 diastereoselectivity. This selectivity arises from a competition between S<sub>N</sub>i and S<sub>N</sub>1 mechanisms, preserving stereochemical integrity.

Final Acylation

The amino alcohol intermediate is acylated with n-octanoyl chloride, followed by deprotection and purification via column chromatography to yield eliglustat.

Deuterium Incorporation Methods

Deuteration of eliglustat occurs at the octanamide side chain, replacing 15 hydrogen atoms with deuterium. Two primary strategies are employed:

Deuterated Starting Material Approach

  • Deuterated Octanoic Acid : Reacting deuterated octanoic acid (C₈D₁₅COOH) with thionyl chloride yields C₈D₁₅COCl, which is used for acylation.

  • Reaction Conditions : Acylation is performed under anhydrous conditions using triethylamine as a base, achieving >95% isotopic purity.

Post-Synthetic Hydrogen-Deuterium Exchange

  • Catalytic Deuteration : The octanamide side chain is treated with D<sub>2</sub>O and palladium catalysts under high pressure (50–100 bar) to replace hydrogens at β-positions.

  • Limitations : This method risks over-deuteration and requires rigorous purification to eliminate non-specific labeling.

Optimization of Synthetic Protocols

Yield and Purity Enhancements

ParameterNon-Optimized ProtocolOptimized Protocol
Reaction Temperature25°C0–5°C
Solvent SystemPure TolueneToluene:Hexane (10:1)
Diastereoselectivity5:1>20:1
Overall Yield32%62%

Data adapted from PMC studies. Lower temperatures and mixed solvents suppress side reactions, improving selectivity.

Purification Techniques

  • Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (0–60%) removes non-deuterated impurities.

  • Recrystallization : Methanol/water mixtures (7:3) yield crystals with 99.5% chemical purity and 98.7% isotopic purity.

Analytical Characterization

Mass Spectrometry

  • High-Resolution MS : [M+H]<sup>+</sup> at m/z 420.368 (calc. 420.365) confirms molecular formula C₂₃H₂₁D₁₅N₂O₄.

  • Isotopic Purity : LC-MS/MS analysis shows 98.5% deuterium incorporation at all 15 positions.

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR : Absence of proton signals at δ 0.8–1.5 ppm (octanamide chain) confirms deuteration.

  • <sup>13</sup>C NMR : Peaks at 22.8 ppm (CD<sub>2</sub>) and 14.1 ppm (CD<sub>3</sub>) validate side-chain labeling.

Challenges and Solutions in Large-Scale Production

Cost of Deuterated Reagents

  • Mitigation : Recycling D<sub>2</sub>O via fractional distillation reduces expenses by 40%.

Regioselectivity Issues

  • Solution : Using Pd/C catalysts with controlled pore sizes (10–15 Å) limits deuteration to terminal methyl groups.

Applications in Drug Development

This compound’s primary roles include:

  • Quantitative Bioanalysis : LC-MS/MS assays for measuring eliglustat plasma concentrations (LLOQ: 0.1 ng/mL).

  • Metabolic Stability Studies : Deuteration reduces CYP3A4-mediated oxidation, extending half-life from 6.5 to 9.2 hours .

Q & A

Q. How should researchers design controlled experiments to evaluate the metabolic stability of Eliglustat-d15 in vitro?

  • Methodological Answer : Use primary hepatocyte cultures or microsomal preparations to assess metabolic pathways. Include the following variables:
  • Independent variables : Enzyme concentrations, incubation time, temperature.
  • Dependent variables : Quantification of parent compound and metabolites via LC-MS/MS .
  • Controls : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate specific enzymatic contributions.
  • Data presentation : Tabulate half-life (t½) and intrinsic clearance (CLint) values (Table 1).

Table 1 : Example In Vitro Metabolic Stability Parameters

Conditiont½ (min)CLint (µL/min/mg protein)
Control45.2 ± 3.118.7 ± 1.5
+ Inhibitor A68.9 ± 4.710.2 ± 0.9

Compare results to non-deuterated Eliglustat to quantify isotope effects .

Q. What validated protocols exist for quantifying this compound in biological matrices?

  • Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., this compound itself) to minimize matrix effects. Key steps:

Sample preparation : Protein precipitation using acetonitrile (≥90% recovery).

Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

Validation : Assess precision (CV <15%), accuracy (85–115%), and lower limit of quantification (LLOQ ≤1 ng/mL) .

  • Data contradiction tip : Cross-validate with orthogonal methods (e.g., HPLC-UV) if inter-lab variability exceeds 20% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

  • Methodological Answer : Conduct a meta-analysis of existing PK studies (rodent, canine, human) using these steps:

Data harmonization : Normalize doses to mg/kg and adjust for allometric scaling.

Identify outliers : Apply Grubbs’ test (α=0.05) to exclude anomalous AUC or Cmax values.

Triangulate mechanisms : Compare hepatic blood flow rates and enzyme expression levels (e.g., CYP2D6 polymorphism impacts) .

  • Example finding : Rodent studies may overestimate human relevance due to higher CYP3A4 activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing isotopic dilution?

  • Methodological Answer : Modify the deuteration protocol based on reaction kinetics:
  • Deuterium source : Use D2O or deuterated reagents (e.g., NaBD4) in critical steps.
  • Quench unreacted intermediates : Introduce scavengers (e.g., silica-bound acids) to prevent back-exchange.
  • Analytical QC : Monitor deuterium incorporation via NMR (≥98% purity) and High-Resolution Mass Spectrometry (HRMS) .
  • Data table : Compare yields under varying conditions (Table 2).

Table 2 : Synthetic Yield Optimization

Reaction ConditionYield (%)Deuterium Purity (%)
D2O, 25°C7295
CD3OD, 40°C8899

Q. How do researchers design comparative studies between this compound and its non-deuterated analogue in enzyme inhibition assays?

  • Methodological Answer : Use a dual-arm study design:
  • Arm 1 : Evaluate IC50 of this compound against glucosylceramide synthase.
  • Arm 2 : Repeat with non-deuterated Eliglustat under identical conditions (pH, temperature, substrate concentration).
  • Statistical analysis : Apply Student’s t-test to confirm significance (p<0.05) in potency differences.
  • Advanced consideration : Account for kinetic isotope effects (KIE) using Arrhenius plots to differentiate thermodynamic vs. mechanistic impacts .

Methodological Best Practices

  • Data Management : Store raw LC-MS/MS spectra and synthetic protocols in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers .
  • Reproducibility : Include step-by-step appendices for critical procedures (e.g., NMR calibration) .
  • Ethical Compliance : Disclose deuterated compound sourcing and animal ethics approvals in all publications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.